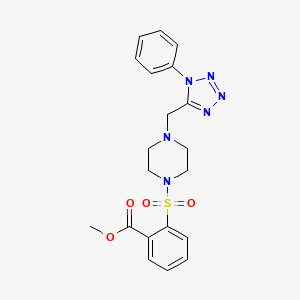

methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate is a complex organic compound that features a combination of tetrazole, piperazine, and benzoate moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, where an azide reacts with a nitrile under mild conditions.

Piperazine Derivative Synthesis: The piperazine moiety is introduced through nucleophilic substitution reactions, often involving piperazine and a suitable electrophile.

Sulfonylation and Esterification: The final steps involve sulfonylation of the piperazine derivative and esterification to introduce the benzoate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and tetrazole moieties.

Reduction: Reduction reactions may target the nitro groups if present in derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Aplicaciones Científicas De Investigación

Drug Design and Development

Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate serves as a scaffold in drug design, particularly for developing antagonists of various receptors. The tetrazole moiety is known for enhancing the bioactivity of compounds due to its ability to mimic carboxylic acids while improving metabolic stability and solubility.

Case Study: P2Y14 Receptor Antagonists

Recent studies have highlighted the use of tetrazole-containing compounds in designing antagonists for the P2Y14 receptor, which is implicated in various physiological processes, including immune response and inflammation. The structure activity relationship (SAR) studies indicate that modifications on the piperazine and benzoate moieties can significantly affect binding affinity and selectivity towards this receptor .

Research indicates that this compound exhibits notable biological activities:

Antiproliferative Effects

In vitro studies have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. The sulfonamide group enhances the compound's ability to interact with biological targets involved in cell proliferation pathways .

Neuropharmacological Applications

The piperazine ring is associated with neuropharmacological effects, suggesting potential applications in treating neurological disorders. Compounds derived from this scaffold have been investigated for their anxiolytic and antidepressant activities, showing promise in modulating neurotransmitter systems .

Synthesis and Modification

The synthesis of this compound can be achieved through multi-step synthetic routes involving key intermediates. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and one-pot reactions, have streamlined the process, making it more efficient .

Enhanced Selectivity

Future studies aim to enhance selectivity towards specific biological targets while minimizing off-target effects. This could involve fine-tuning the substituents on the piperazine and benzoate rings to optimize pharmacokinetic properties .

Combination Therapies

Exploring combination therapies with other pharmacological agents may yield synergistic effects, particularly in oncology and neuropharmacology, where multi-target approaches are increasingly favored.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity . The sulfonyl group may enhance the compound’s solubility and stability .

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-1H-tetrazole: Shares the tetrazole moiety but lacks the piperazine and benzoate groups.

Piperazine Derivatives: Compounds like piperazine citrate, which lack the tetrazole and benzoate groups.

Benzoate Esters: Methyl benzoate, which lacks the tetrazole and piperazine moieties.

Uniqueness

Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a methyl ester group, a sulfonamide linkage, and a tetrazole moiety, which contribute to its biological activity. The molecular formula is C19H22N4O4S, with a molecular weight of approximately 402.46 g/mol.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The presence of the piperazine ring further enhances its pharmacological profile.

Antimicrobial Activity

Studies have demonstrated that similar tetrazole derivatives possess significant antimicrobial properties against various bacterial strains. For instance, a study on tetrazole derivatives indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Bacterial Strain | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 66.67 |

| Bacillus subtilis | 61.54 |

| Salmonella typhimurium | 88.23 |

| Escherichia coli | 66.67 |

The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets. The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing for binding to enzymes or receptors involved in various biochemical pathways . This interaction can modulate enzymatic activity or receptor signaling, leading to therapeutic effects.

Case Studies

- Nephroprotective Effects : A related compound, HX-1920, demonstrated protective effects against cisplatin-induced nephrotoxicity in animal models without compromising its antitumor activity. This suggests that similar tetrazole-containing compounds may also offer protective benefits in toxicological contexts .

- Multitarget Activity : A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted that tetrazole derivatives could exhibit multitarget activity with probabilities indicating potential as analgesics and phospholipase D inhibitors . This highlights the versatility of these compounds in targeting multiple pathways.

Research Findings

Recent investigations into the biological activities of tetrazole derivatives have shown promising results in various therapeutic areas:

- Antimicrobial Studies : Compounds similar to this compound have been synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

- Analgesic Properties : Some tetrazole derivatives have been shown to possess analgesic properties, making them candidates for pain management therapies .

Propiedades

IUPAC Name |

methyl 2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4S/c1-30-20(27)17-9-5-6-10-18(17)31(28,29)25-13-11-24(12-14-25)15-19-21-22-23-26(19)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGULWGTGHQOJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.